

Application Notes: In Vivo Administration of MK-4074 in KKAY Mice

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Compound of Interest

Compound Name: MK-4074

Cat. No.: B3181679

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Introduction

MK-4074 is a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and ACC2, with IC₅₀ values of approximately 3 nM for both isoforms.[1] It functions by blocking the synthesis of malonyl-CoA, a critical molecule in fatty acid metabolism. This inhibition is intended to simultaneously reduce de novo lipogenesis (DNL) and stimulate fatty acid oxidation (FAO), making it a therapeutic candidate for conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[2][3][4] **MK-4074**'s liver specificity is achieved through its uptake by organic anion transporting polypeptides (OATPs) exclusive to hepatocytes.[1][5]

The KKAY mouse is a widely used polygenic model for obese type 2 diabetes.[2][6][7] These mice develop hyperglycemia, hyperinsulinemia, and insulin resistance, closely mimicking the metabolic phenotype of the human disease.[8][9] This makes them a suitable model for evaluating the in vivo efficacy and mechanism of action of metabolic drugs like **MK-4074**.

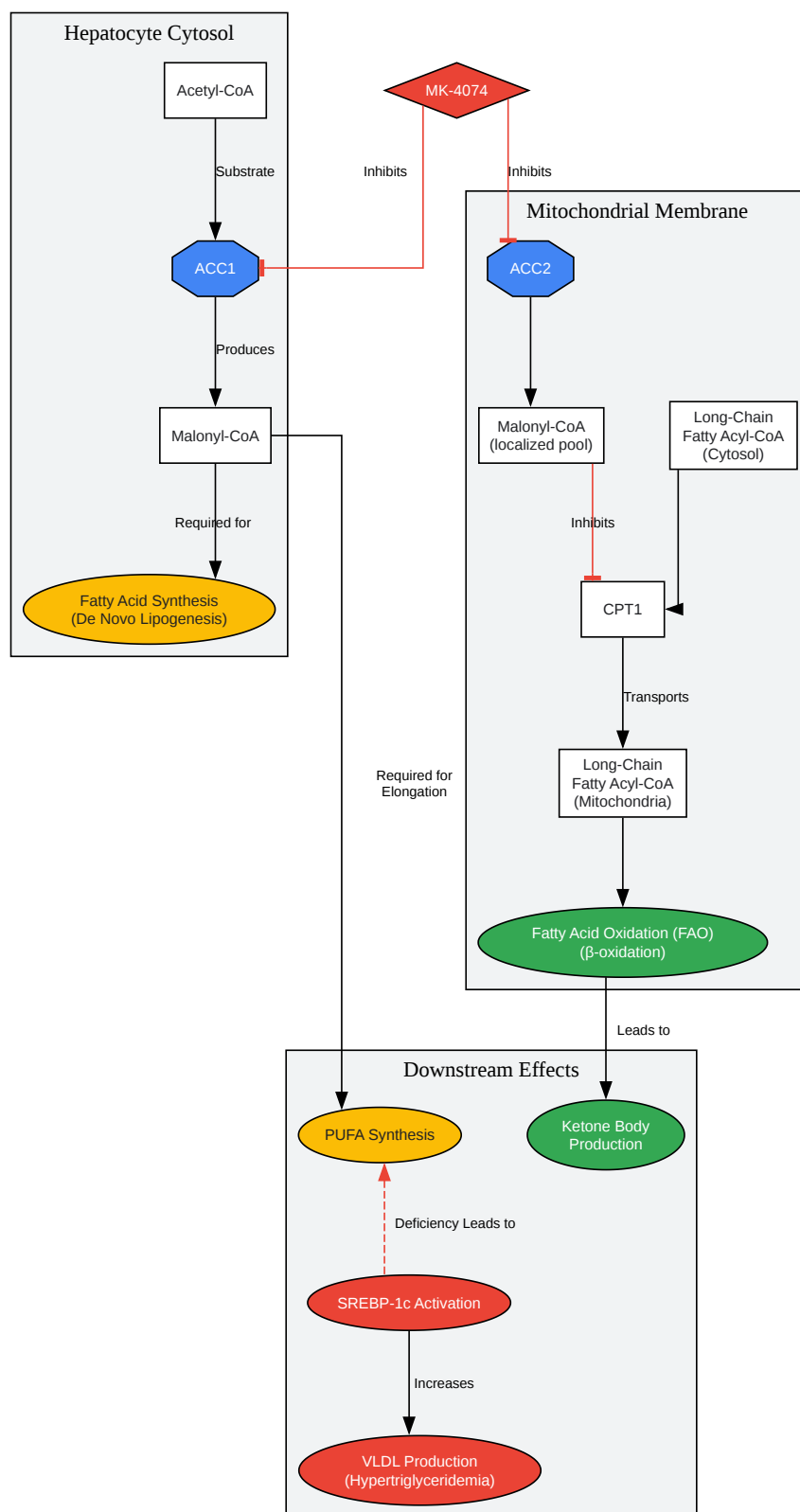
Mechanism of Action

MK-4074 exerts its effects by inhibiting the two isoforms of Acetyl-CoA Carboxylase:

- **ACC1 Inhibition:** Primarily cytosolic, ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in DNL.[10] By inhibiting ACC1, **MK-4074** reduces the synthesis of new fatty acids in the liver.[2]

- ACC2 Inhibition: Located on the outer mitochondrial membrane, ACC2 produces a localized pool of malonyl-CoA that allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1).[4] CPT1 is essential for transporting long-chain fatty acids into the mitochondria for oxidation. Inhibition of ACC2 by **MK-4074** decreases malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.[4]

A notable consequence of profound ACC inhibition is an unexpected increase in plasma triglycerides.[3][5] This is thought to result from reduced levels of malonyl-CoA, which is necessary for elongating essential fatty acids to form polyunsaturated fatty acids (PUFAs).[5] The resulting PUFA deficiency can activate Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a transcription factor that increases the production and secretion of very-low-density lipoprotein (VLDL), leading to hypertriglyceridemia.[5][11]



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Caption: Mechanism of action for **MK-4074** in hepatocytes.

Quantitative Data Summary

The following tables summarize the reported effects of single-dose oral administration of **MK-4074** on key metabolic parameters in male KKAY mice.

Table 1: Dose-Dependent Inhibition of Hepatic De Novo Lipogenesis (DNL)

| MK-4074 Dose (oral) | DNL Inhibition | Time Post-Administration |
|---------------------|------------------------------|--------------------------|
| 0.3 - 3 mg/kg | ID ₅₀ = 0.9 mg/kg | 1 hour |

Data sourced from studies on male KKAY mice.[\[1\]](#)[\[5\]](#)

Table 2: Time-Course of Hepatic DNL Inhibition with 30 mg/kg **MK-4074**

| Time Post-Administration | DNL Inhibition (%) |
|--------------------------|--------------------|
| 4 hours | 83% |
| 8 hours | 70% |
| 12 hours | 51% |

Data sourced from studies on male KKAY mice.[\[1\]](#)[\[5\]](#)

Table 3: Effect on Plasma Ketones (Surrogate for Fatty Acid Oxidation)

| MK-4074 Dose (oral) | Effect on Plasma Total Ketones | Duration of Effect |
|---------------------|--------------------------------|--------------------|
| 30 mg/kg | ~1.5 to 3-fold increase | Up to 8 hours |
| 100 mg/kg | ~1.5 to 3-fold increase | Up to 8 hours |

Data sourced from studies on male KKAY mice.[\[1\]](#)[\[5\]](#)

Experimental Protocols

Protocol 1: Single-Dose Oral Administration for Pharmacodynamic Assessment

This protocol details the procedure for administering a single dose of **MK-4074** to KKAY mice to assess its acute effects on hepatic DNL and plasma ketones.

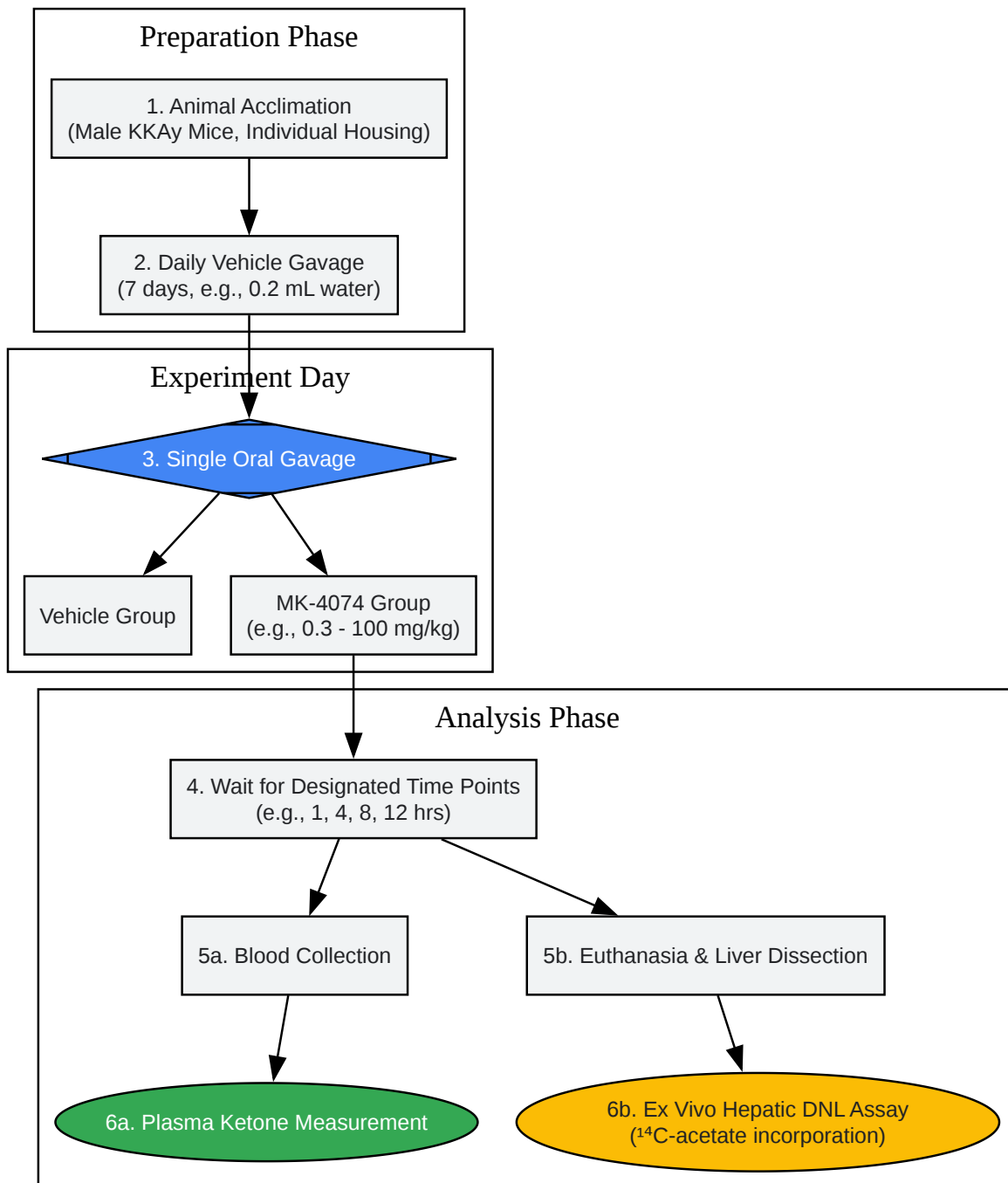
Materials:

- Male KKAY mice
- **MK-4074**
- Vehicle (e.g., distilled water, or a formulation of DMSO, PEG300, Tween-80, and saline^[1])
- Oral gavage needles
- Standard laboratory equipment for blood collection and tissue harvesting

Procedure:

- Animal Acclimation:
 - House male KKAY mice individually.^{[5][12]}
 - For 7 days prior to the study, administer the vehicle (e.g., distilled water, 0.2 mL/mouse) via oral gavage daily to acclimate the animals to the dosing procedure.^{[1][5][12]}
 - Ensure mice are drug-naïve at the start of the experiment.^{[5][12]}
 - Provide a standard chow diet.^[12]
- Dosing:
 - On the day of the experiment, administer a single oral dose of **MK-4074** at the desired concentration (e.g., 0.3 mg/kg to 100 mg/kg).^{[1][5]} The control group receives the vehicle only.
- Sample Collection and Analysis:

- At specified time points post-administration (e.g., 1, 4, 8, 12 hours), collect samples for analysis.[\[5\]](#)
- For Plasma Ketone Measurement: Collect blood samples at indicated times. Analyze plasma for total ketone bodies.[\[1\]](#)[\[5\]](#)[\[12\]](#)
- For Ex Vivo Hepatic DNL Measurement: i. Euthanize mice at the designated time point. ii. Immediately dissect the liver and prepare liver slices.[\[5\]](#)[\[12\]](#) iii. Incubate the liver slices in DMEM containing 0.5 mM ^{14}C -acetate for 60 minutes at 37°C.[\[5\]](#) iv. Extract the lipid fraction from the slices using a chloroform-methanol mixture (2:1).[\[5\]](#) v. Saponify the lipid fraction and measure radioactivity using a scintillation counter to quantify DNL.[\[5\]](#)



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Caption: Experimental workflow for a single-dose pharmacodynamic study.

Protocol 2: Chronic Administration Protocol (Representative)

While specific chronic studies in KKAY mice were not detailed in the search results, the following protocol is adapted from a 4-week study using **MK-4074** in C57BL/6J mice on a high-fat/high-sucrose diet, which can serve as a template.^{[1][5]}

Materials:

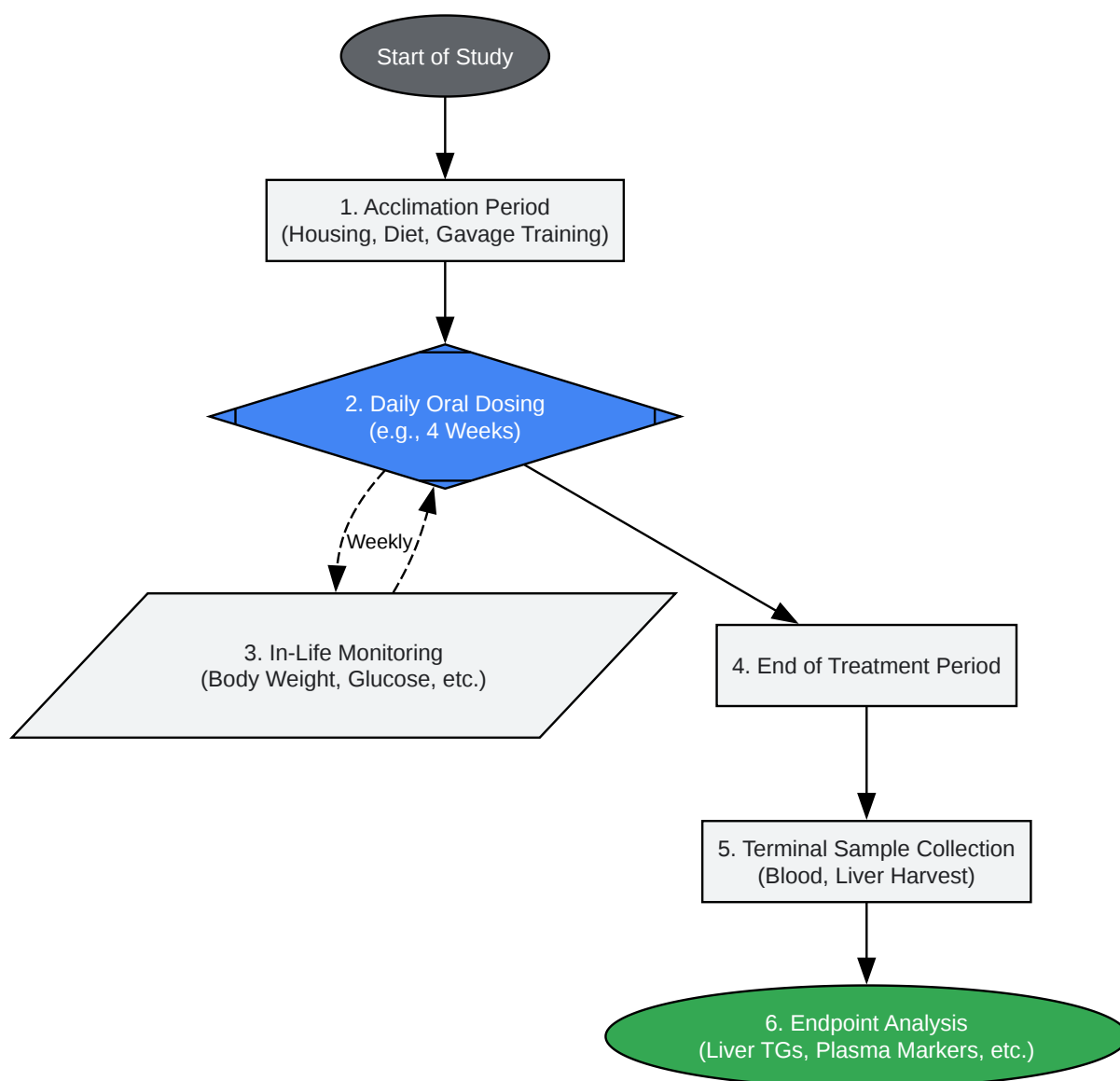
- Male KKAY mice
- **MK-4074**
- Vehicle
- Specialized diet (if applicable, e.g., high-fat diet)
- Oral gavage needles
- Equipment for metabolic assessments (e.g., glucose meters, scales) and terminal sample collection.

Procedure:

- Animal and Diet Acclimation:
 - House male KKAY mice individually.^[5]
 - Place mice on the designated diet (e.g., standard chow or a high-fat diet) for a set period before drug administration begins.
 - Acclimate mice to oral gavage with the vehicle for 7 days prior to starting treatment.^{[1][5]}
- Chronic Dosing:
 - Administer **MK-4074** (e.g., 10 or 30 mg/kg/day) or vehicle orally once daily for the duration of the study (e.g., 4 weeks).^[5]
- In-Life Monitoring:
 - Monitor body weight, food intake, and blood glucose levels regularly (e.g., weekly).^[6]

- Terminal Procedures:

- At the end of the treatment period, perform terminal procedures.
- Collect blood for analysis of plasma triglycerides, insulin, and other metabolic markers.
- Euthanize mice and harvest tissues (e.g., liver).
- Analyze liver weight and measure liver triglyceride concentrations.[\[5\]](#)



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Caption: Representative workflow for a chronic **MK-4074** administration study.

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